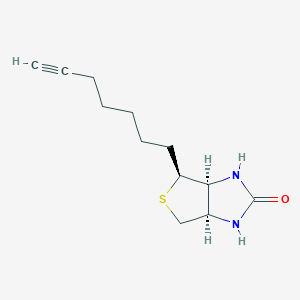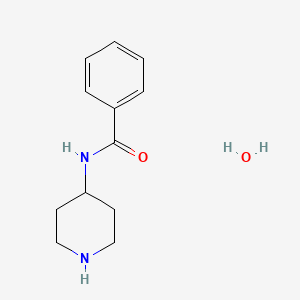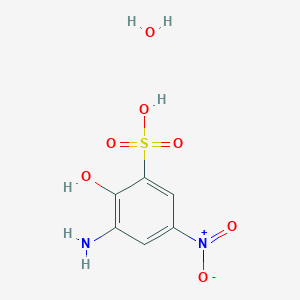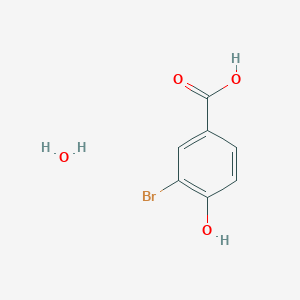
3-Bromo-4-hydroxybenzoic acid hydrate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxybenzoic acid hydrate, also known as 3-bromo-4-hydroxybenzoic acid or 3-bromo-4-hydroxybenzoate, is an organic compound with the molecular formula C7H5BrO4. It is a white crystalline solid that is highly soluble in polar solvents such as water and ethanol. 3-Bromo-4-hydroxybenzoic acid hydrate is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds, and it is widely used in scientific research applications.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-hydroxybenzoic acid hydrate is the enzyme Histidine Decarboxylase (HDC) . HDC plays a crucial role in the biosynthesis of histamine, a biogenic amine involved in local immune responses and acting as a neurotransmitter.
Mode of Action
3-Bromo-4-hydroxybenzoic acid hydrate acts as a potent inhibitor of HDC . It binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of histidine to histamine. This inhibition disrupts the normal function of HDC, leading to a decrease in histamine production.
Biochemical Pathways
The inhibition of HDC by 3-Bromo-4-hydroxybenzoic acid hydrate affects the histamine biosynthesis pathway . Histamine plays a key role in the immune response, gastric acid secretion, and acts as a neurotransmitter in the central nervous system. Therefore, the inhibition of HDC can have significant downstream effects on these physiological processes.
Result of Action
The primary result of the action of 3-Bromo-4-hydroxybenzoic acid hydrate is a reduction in histamine levels due to the inhibition of HDC . This can lead to effects such as reduced inflammation and allergic reactions, which are mediated by histamine.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-4-hydroxybenzoic acid hydrate, 97%droxybenzoic acid hydrate in lab experiments is its high solubility in polar solvents, such as water and ethanol. This makes it easy to use in a variety of reactions. Additionally, the compound is relatively stable and does not decompose easily.
However, there are some limitations to using 3-Bromo-4-hydroxybenzoic acid hydrate, 97%droxybenzoic acid hydrate in lab experiments. The compound is very reactive, and it can react with a variety of organic compounds, including alcohols, amines, and carboxylic acids. Additionally, the compound is very hygroscopic and must be stored in a dry environment.
Future Directions
The potential future applications of 3-Bromo-4-hydroxybenzoic acid hydrate, 97%droxybenzoic acid hydrate are numerous. The compound could be used in the synthesis of new pharmaceuticals, dyes, pigments, and polymers. Additionally, it could be used as a brominating agent in organic synthesis, and it could be used to synthesize new esters and amides. The compound could also be used in the synthesis of new catalysts and in the development of new analytical techniques. Finally, 3-Bromo-4-hydroxybenzoic acid hydrate, 97%droxybenzoic acid hydrate could be used to study the structure and properties of organic compounds.
Synthesis Methods
3-Bromo-4-hydroxybenzoic acid hydrate can be synthesized via a variety of methods. The most common method is the reaction of 4-hydroxybenzoic acid with bromine in aqueous solution. This reaction can be carried out at room temperature and is generally very efficient. Alternatively, 3-Bromo-4-hydroxybenzoic acid hydrate, 97%droxybenzoic acid hydrate can also be synthesized from 4-bromobenzoic acid in aqueous solution.
Scientific Research Applications
3-Bromo-4-hydroxybenzoic acid hydrate is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. It is widely used in scientific research applications, such as in the synthesis of drugs, in the synthesis of dyes and pigments, and in the synthesis of polymers. The compound is also used in the synthesis of other organic compounds, such as esters and amides.
properties
IUPAC Name |
3-bromo-4-hydroxybenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWNGYAWDDTWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxybenzoic acid hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)
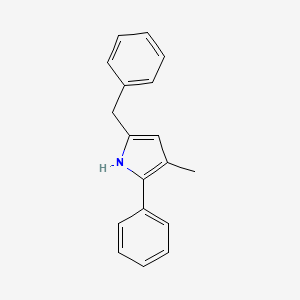
![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)
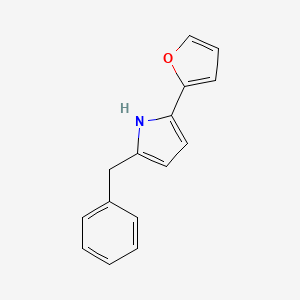

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)
